N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide

Description

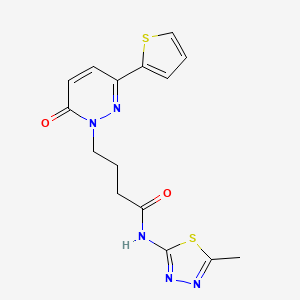

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide features a 1,3,4-thiadiazole core substituted with a methyl group at position 3. This heterocyclic system is linked via a butanamide chain to a pyridazinone ring bearing a thiophen-2-yl substituent at position 4.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-10-17-18-15(24-10)16-13(21)5-2-8-20-14(22)7-6-11(19-20)12-4-3-9-23-12/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQBHLIOFWRJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The table below compares the target compound with key structural analogs from recent literature:

Key Observations:

Thiadiazole Substitutions: The target compound’s 5-methyl-thiadiazole differs from analogs like 7d (cyanoacrylamido-thiophene) and 10 (pyridinone-benzamide), which exhibit anticancer activity. Methyl substitution may enhance lipophilicity compared to bulkier groups .

Linker and Terminal Groups: The butanamide linker in the target is shared with compound 17 , but the latter lacks the pyridazinone-thiophene moiety. This difference may impact target selectivity. Pyridazinone in the target compound replaces pyridinone (as in 10) or piperazinyl (as in ), altering electronic properties and hydrogen-bonding capacity .

However, 7d incorporates a cyanoacrylamido group linked to benzamide, which is absent in the target .

Q & A

Q. What are the recommended synthetic pathways for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. For example, thiadiazole derivatives are often synthesized using K₂CO₃ as a base in DMF at room temperature, as seen in analogous protocols . The pyridazinone moiety can be formed via cyclization of hydrazine derivatives under reflux conditions, with iodine and triethylamine facilitating sulfur elimination . Key variables include solvent choice (e.g., acetonitrile for rapid cyclization) and reaction time (1–3 minutes for high-yield intermediates) . Yield optimization requires careful stoichiometric control of reagents like RCH₂Cl (1.1 mmol relative to 1 mmol substrate) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 7.28–7.43 ppm (aromatic protons) and δ 160–180 ppm (carbonyl groups) are typical for thiadiazole-pyridazinone hybrids .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) validate functional groups .

- X-ray crystallography : Used to resolve ambiguous cases, particularly for thiadiazole ring conformation and sulfur atom positioning .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening should focus on:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

- Antioxidant potential : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected bioactivity or spectral anomalies)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) predict bond angles (e.g., C1-C2-C3 = 121.4°) and electronic properties, which can explain reactivity discrepancies . Molecular docking (AutoDock Vina) identifies potential binding modes to biological targets (e.g., kinases or DNA gyrase), reconciling unexpected inhibitory activity . For spectral mismatches, simulated NMR shifts (GIAO method) validate experimental data .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (RT vs. reflux), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., iodine at 0.5–2 mol%) .

- Byproduct Analysis : LC-MS monitors intermediates; for example, sulfur elimination during cyclization can generate S₈, requiring iodine scavengers .

- Purification : Gradient elution (hexane/ethyl acetate) on silica gel resolves thiadiazole derivatives (Rf = 0.3–0.5) from polar byproducts .

Q. How do structural modifications (e.g., substituent variation on the thiophene ring) affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace the thiophene-2-yl group with furan or phenyl analogs and compare IC₅₀ values. For example, thiophene derivatives show enhanced antimicrobial activity due to sulfur’s electronegativity .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridazinone ring to test redox-mediated cytotoxicity .

- Table :

| Substituent | Bioactivity (IC₅₀, µM) | Key Observation |

|---|---|---|

| Thiophene-2-yl | 12.5 (Antimicrobial) | Optimal activity |

| Phenyl | 45.8 | Reduced solubility |

| Furan | 28.3 | Moderate potency |

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the butanamide linkage at pH 7.4) .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor via TLC and FTIR for carbonyl group stability .

- Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) and analyze via UPLC-QTOF for oxidative metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for analogous thiadiazole derivatives?

- Methodological Answer : Variations arise from:

- Reagent Purity : Hydrazinecarboxamides with >98% purity reduce side reactions .

- Cyclization Efficiency : Use of iodine vs. PCl₃ alters sulfur elimination rates, impacting yields by 15–20% .

- Workup Protocol : Precipitation (cold ethanol) vs. column chromatography affects recovery of polar intermediates .

Q. Why do some studies report conflicting bioactivity data for structurally similar compounds?

- Methodological Answer : Contradictions stem from:

- Assay Conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or serum content in cell media .

- Stereochemical Factors : Racemic vs. enantiopure synthesis (e.g., chiral centers in pyridazinone derivatives) .

- Solubility Limits : DMSO concentration >1% in assays may artifactually inhibit cell growth .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.